molecular formula C20H19N3O4S B3958058 1-(2-naphthylsulfonyl)-4-(2-nitrophenyl)piperazine

1-(2-naphthylsulfonyl)-4-(2-nitrophenyl)piperazine

Cat. No.: B3958058
M. Wt: 397.4 g/mol
InChI Key: XMYBFZXOJVREEF-UHFFFAOYSA-N
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Description

1-(2-naphthylsulfonyl)-4-(2-nitrophenyl)piperazine is a complex organic compound that features both a naphthylsulfonyl group and a nitrophenyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-naphthylsulfonyl)-4-(2-nitrophenyl)piperazine typically involves multi-step organic reactions. One common method might include:

    Nitrophenylation: The nitrophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a nitrophenyl halide reacts with the piperazine derivative.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-naphthylsulfonyl)-4-(2-nitrophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl and nitrophenyl groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Substitution: Halogenated reagents, bases like sodium hydroxide (NaOH)

Major Products

    Oxidation: Formation of nitro derivatives or sulfone derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

1-(2-naphthylsulfonyl)-4-(2-nitrophenyl)piperazine may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways involving sulfonyl and nitrophenyl groups.

    Medicine: Possible applications in drug design and development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-naphthylsulfonyl)-4-(2-nitrophenyl)piperazine would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, altering their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-naphthylsulfonyl)-4-phenylpiperazine
  • 1-(2-naphthylsulfonyl)-4-(4-nitrophenyl)piperazine
  • 1-(2-naphthylsulfonyl)-4-(2-chlorophenyl)piperazine

Uniqueness

1-(2-naphthylsulfonyl)-4-(2-nitrophenyl)piperazine is unique due to the specific combination of the naphthylsulfonyl and nitrophenyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-naphthalen-2-ylsulfonyl-4-(2-nitrophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c24-23(25)20-8-4-3-7-19(20)21-11-13-22(14-12-21)28(26,27)18-10-9-16-5-1-2-6-17(16)15-18/h1-10,15H,11-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYBFZXOJVREEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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